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Mechanism of Action: Cetrorelix is a synthetic decapeptide that acts as a competitive antagonist at the

Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary gland. This binding induces a rapid,

reversible suppression of gonadotropin secretion, specifically the Luteinizing Hormone (LH), thereby

preventing a premature LH surge during controlled ovarian stimulation (COS) [1] [2]. This action allows for

continued follicular development and enables the clinician to control the timing of final oocyte maturation

and ovulation [2].

Indications: It is used as a component of COS regimens in women undergoing ART to prevent premature

LH surges [2].

Formulations and Storage:

Available Doses: 0.25 mg and 3 mg vials of lyophilized powder for reconstitution [2].
Storage:

0.25 mg vials: Must be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light in the
original packaging [1] [2] [3].

3 mg vials: Can be stored at room temperature, up to 25°C (77°F), protected from light and
excessive moisture [4] [2].

Administration Protocols and Dosing Strategies
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Cetrorelix is administered subcutaneously, typically into the lower abdomen, after reconstitution with the

provided sterile water. Injection sites should be rotated to minimize local reactions [2] [3]. Two primary

dosing regimens are recognized, with emerging research on a modified approach.

Multiple-Dose Regimen: This is the most common protocol. A daily injection of 0.25 mg cetrorelix is

initiated on Day 5 (morning or evening) or the morning of Day 6 of ovarian stimulation and continued
daily until the day of hCG trigger [2].

Single-Dose Regimen: A single 3 mg dose is administered subcutaneously on stimulation day 7
(range: day 5-9), based on serum estradiol levels. If hCG is not administered within 4 days, a

supplemental daily dose of 0.25 mg should be initiated to maintain suppression [2].

The following diagram illustrates the workflow of a typical multiple-dose GnRH antagonist protocol,

highlighting the key decision points from stimulation to embryo transfer.
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Comparative Clinical Data from Recent Studies

Clinical trials have investigated the efficacy of reduced-dose cetrorelix protocols compared to the standard

dose, with a focus on economic and clinical outcomes.

Table 1: Outcomes of a Reduced-Dose (0.125 mg) vs. Standard-Dose (0.25 mg) Cetrorelix Protocol

Parameter
0.125 mg Cetrorelix
(Group I)

0.25 mg Cetrorelix (Group
II)

p-value

Number of Patients 61 62 -

r-FSH Dose (IU) 2,350.43 ± 150.76 2,366.25 ± 140.34 0.548

Number of Oocytes
Retrieved

10.0 ± 2.3 9.9 ± 2.1 0.799

Number of Embryos 5.7 ± 2.1 5.5 ± 2.0 0.576

Clinical Pregnancy Rate 32.8% 35.5% 0.749

Cost per Cycle (USD) $494.66 ± 4.08 $649.68 ± 43.64 Significant

Source: Adapted from a randomized controlled trial [5]. Values are mean ± SD or percentage.

Table 2: Comparison of Cetrorelix with another GnRH Antagonist (Ganirelix)

Outcome Measure Cetrorelix (n=2,365) Ganirelix (n=7,059) p-value

LH Surge (LH ≥10 U/L) 4.9% 7.6% <0.001
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Outcome Measure Cetrorelix (n=2,365) Ganirelix (n=7,059) p-value

Type A Endometrium 66.2% 60.1% <0.001

Incidence of OHSS 0.4% 1.1% 0.01

Live Birth Rate 47.2% 49.4% 0.074

Source: Adapted from a retrospective cohort study (2025) [6].

Safety and Tolerability

Common Adverse Effects: The most frequent side effects are localized injection site reactions, including

pain, redness, swelling, and itching [1]. Systemic effects like nausea and headache have also been

reported [1] [2].

Serious Risks:

Ovarian Hyperstimulation Syndrome (OHSS): Cetrorelix can cause OHSS, a serious condition

where ovaries become swollen and painful. Patients should be monitored for severe abdominal pain,
nausea/vomiting, rapid weight gain, and decreased urination [1].

Hypersensitivity Reactions: Severe anaphylactic reactions, though rare, can occur. Symptoms
include dyspnea, wheezing, tachycardia, swelling of the face/lips, and hives [1] [2].

Contraindications:

Hypersensitivity to cetrorelix, mannitol, or any product component.

Known hypersensitivity to extrinsic peptide hormones.
Severe renal impairment.

Pregnancy or lactation [1] [2].

Detailed Experimental Protocol

For researchers aiming to replicate or build upon clinical studies, here is a detailed methodology based on the

cited literature.
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1. Study Design and Patient Selection

Design: Prospective, randomized, double-armed clinical trial [5].
Inclusion Criteria: Women aged <35 years, with polycystic ovaries or normal ovarian reserve (FSH

<10 IU/mL, AMH ≥1 ng/mL, antral follicle count >3), BMI ≤26 kg/m² [5].
Exclusion Criteria: History of endometriosis, >2 implantation failures, or previous ovarian surgery [5].

Randomization: Use computer-generated random numbers to allocate participants into intervention
and control groups [5].

2. Ovarian Stimulation and Intervention

Stimulation Initiation: Start recombinant FSH (150-225 IU, subcutaneously) on day 2 or 3 of the
menstrual cycle [5] [7].

Follicle Monitoring: Perform serial transvaginal sonography and serum estradiol estimation from day
5 or 6 of stimulation [5] [7].

Antagonist Administration:
Control Group: Administer 0.25 mg cetrorelix daily when the leading follicle reaches ≥14 mm

[5].
Intervention Group: Administer 0.125 mg cetrorelix daily starting at the same follicular size [5].

Triggering Final Oocyte Maturation: Administer 10,000 IU hCG or a GnRH agonist trigger when at
least 2-3 follicles reach 17-18 mm in diameter [5] [7].

3. Laboratory and Embryology Procedures

Oocyte Retrieval: Perform transvaginal ultrasound-guided egg retrieval 34-36 hours post-trigger
under sedation [5].

Fertilization and Culture: Conduct conventional IVF or ICSI. Confirm fertilization by observing two
pronuclei (2PN) 17-18 hours post-insemination [7].

Embryo Grading: Culture embryos to the blastocyst stage (day 5) and grade them according to the
Gardner scoring system. Define good-quality embryos as those graded 3BB or higher [5].

4. Outcome Measures and Statistical Analysis

Primary Outcomes: Number of oocytes retrieved, number of developed embryos, clinical pregnancy
rate (gestational sac with fetal heartbeat), ongoing pregnancy rate (beyond 12 weeks) [5].

Secondary Outcomes: Total gonadotropin dose, duration of stimulation, cost per cycle, incidence of
OHSS [5].

Statistical Analysis: Use independent t-tests for continuous data and chi-square tests for categorical
data. A p-value <0.05 is considered statistically significant. Software like SPSS or R can be used for

analysis [5].
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Conclusion

Cetrorelix acetate remains a cornerstone of the GnRH antagonist protocol in ART. Evidence supports the

standard 0.25 mg daily dose as highly effective in preventing premature LH surges with a favorable safety

profile. For selected patient populations, a reduced dose of 0.125 mg presents a viable, cost-effective

alternative without compromising the number of oocytes retrieved or pregnancy rates, making it particularly

valuable in resource-constrained settings [5]. Furthermore, comparative studies indicate that cetrorelix may

offer advantages in LH surge control and OHSS risk reduction over other antagonists like ganirelix [6].

Future research should focus on refining patient selection criteria for optimized dosing strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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